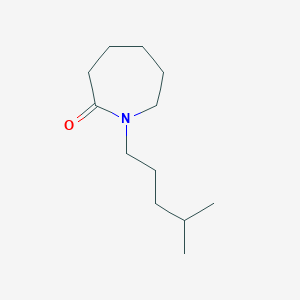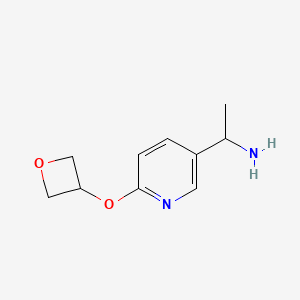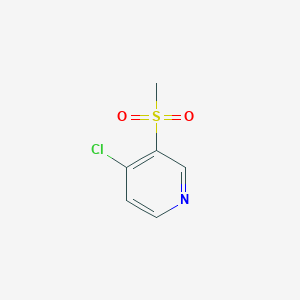
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an ethyl group at the 4th position on the indanone structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzoyl chloride with cyclopentadiene, followed by chlorination at the 7th position. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as ultrasound irradiation can enhance reaction rates and improve yields .
化学反応の分析
Types of Reactions: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 7-chloro-4-ethylindanone or 7-chloro-4-ethylindanoic acid.
Reduction: Formation of 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
科学的研究の応用
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in antimicrobial and antifungal studies.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
類似化合物との比較
2,3-Dihydro-1H-inden-1-one: Lacks the chlorine and ethyl substituents, making it less reactive in certain chemical reactions.
3-Methyl-1-indenone: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Indanone: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
Uniqueness: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group influences its steric and electronic characteristics.
特性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
7-chloro-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChIキー |
XPYYBHFMQKSCQM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)


![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)


![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)


